trans-Nonenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

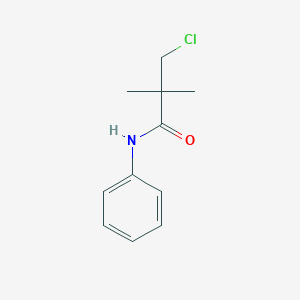

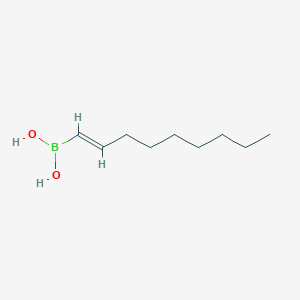

Trans-Nonenylboronic acid is an unsaturated boronic acid that contains a carbon-carbon double bond . It has a molecular formula of C9H19BO2 and a molecular weight of 170.06 g/mol . The IUPAC name for this compound is [(E)-non-1-enyl]boronic acid .

Molecular Structure Analysis

The molecular structure of trans-Nonenylboronic acid consists of a nonene group attached to a boronic acid group . The boronic acid group is composed of a boron atom bonded to two hydroxyl groups and the nonene group . The nonene group is a nine-carbon chain with a double bond between the first and second carbon atoms .

Physical And Chemical Properties Analysis

Trans-Nonenylboronic acid has a molecular weight of 170.06 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 170.1478100 g/mol . The topological polar surface area of the compound is 40.5 Ų . The compound has a complexity of 113 . The melting point of trans-Nonenylboronic acid is reported to be between 100-104 °C .

Scientific Research Applications

Medicinal Chemistry

trans-Nonenylboronic acid: plays a significant role in medicinal chemistry due to its ability to form stable covalent bonds with biological molecules. This property is particularly useful in the development of protease inhibitors, which are a class of drugs that block the activity of enzymes that break down proteins. These inhibitors have applications in treating diseases such as HIV/AIDS and cancer . Additionally, the boronic acid moiety can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and reducing toxicity .

Polymer Materials

In the field of polymer science, trans-Nonenylboronic acid is utilized for its capacity to form polymers with unique properties. It can be incorporated into polymers to create materials that are sensitive to stimuli such as pH, glucose levels, or temperature . These smart materials have potential applications in drug delivery systems where the release of the therapeutic agent can be controlled by the external environment.

Optoelectronics

trans-Nonenylboronic acid: derivatives are explored for their applications in optoelectronic devices due to their ability to transport charge and interact with light . They can be used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors, and imaging materials. The boronic acid group can enhance the electronic properties of materials, making them suitable for use in sensors and other electronic devices .

Catalysis

In catalysis, trans-Nonenylboronic acid and its derivatives are known to facilitate a variety of chemical transformations. They can act as catalysts in reactions such as regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . Their enhanced Lewis acidity compared to boronic acids makes them effective catalysts for these types of chemical processes.

Cross-Coupling Reactions

trans-Nonenylboronic acid: is a valuable reagent in cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis . These reactions are fundamental in the construction of complex organic molecules, including natural products, pharmaceuticals, and materials science.

Bioactive Compounds

The introduction of trans-Nonenylboronic acid into bioactive molecules can lead to the development of new compounds with enhanced biological activity . It can be used to modify the selectivity and efficacy of bioactive compounds, potentially leading to new therapeutic agents.

Future Directions

Boronic acids, including trans-Nonenylboronic acid, have been recognized for their potential in medicinal chemistry, particularly after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including trans-Nonenylboronic acid, could lead to the development of new promising drugs .

Mechanism of Action

Target of Action

Trans-Nonenylboronic acid is a versatile organoboron compound . It is primarily used in proteomics research . .

Mode of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets . This property allows them to modulate the activity of these targets, leading to various downstream effects.

Biochemical Pathways

Boronic acids, including trans-Nonenylboronic acid, are known to participate in various biochemical pathways. They are particularly used in the Suzuki–Miyaura reaction, a type of cross-coupling reaction . This reaction involves the transmetalation of aryl- and alkenylboronic acids with Pd(II) complexes, which migrates the aryl and alkenyl groups of boronic acid to Pd and produces a Pd–C bond . This reaction is a fundamental step in various catalytic reactions .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

Boronic acids are known to have diverse biological activities, including protease inhibition . They can also act as covalent ligands in structural biology .

properties

IUPAC Name |

[(E)-non-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXRMSFSNQEBV-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421407 |

Source

|

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57404-77-0 |

Source

|

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Furyl)isoxazol-3-yl]methylamine](/img/structure/B1310981.png)

![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)